2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazole ring and dichlorophenoxy group, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Propylthio Group: The propylthio group is introduced via nucleophilic substitution reactions.
Coupling with Dichlorophenoxy Acetamide: The final step involves coupling the triazole derivative with 2,4-dichlorophenoxy acetamide under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the dichlorophenoxy group, potentially leading to the formation of less complex derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or dechlorinated phenoxy compounds.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Potential use in the development of novel polymers or as a building block for advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, particularly those involved in fungal or bacterial metabolism.
Medicine
Pharmaceuticals: The compound may be investigated for its potential as a drug candidate, particularly in the treatment of infections or as an anti-inflammatory agent.
Industry
Agriculture: Possible use as a herbicide or fungicide, given the presence of the dichlorophenoxy group, which is common in many agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide would depend on its specific application. For instance:
Antimicrobial Activity: The compound may inhibit key enzymes in microbial metabolism, leading to cell death.
Herbicidal Activity: It could interfere with plant hormone pathways, disrupting growth and development.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.
Triazole Fungicides: Compounds like tebuconazole and propiconazole, which share the triazole ring structure.
Uniqueness
The unique combination of the dichlorophenoxy group and the triazole ring in 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy moiety, a triazole ring, and a propylthio group. This unique combination suggests potential biological activities, particularly in the fields of herbicides and pharmaceuticals.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is likely influenced by its structural components:
- Dichlorophenoxy Group : This moiety is commonly associated with herbicidal activity due to its ability to mimic auxins (plant hormones), leading to uncontrolled growth in broadleaf weeds.
- Triazole Ring : Compounds containing triazole rings have shown antifungal properties and may influence various biochemical pathways in both plants and animals.
- Propylthio Group : This substituent may enhance lipophilicity and bioavailability, affecting the compound's interaction with biological membranes.
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit significant herbicidal properties. The mechanism typically involves the disruption of plant growth regulation through auxin-like activity.
Compound | Activity | Mechanism |
---|---|---|
2,4-D | Herbicide | Mimics auxin, causing uncontrolled growth in broadleaf weeds |
Triazole derivatives | Antifungal | Inhibits fungal sterol biosynthesis |
Antifungal Activity
The triazole component suggests potential antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. This inhibition can lead to fungal cell death.
Cytotoxicity Studies
Preliminary studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with triazole rings have shown promising results in inhibiting the proliferation of cancer cells.
Case Studies and Research Findings
- Herbicidal Efficacy : A study evaluating the efficacy of phenoxyacetic acid derivatives reported that modifications at the para position significantly enhanced herbicidal activity against specific weed species.
- Antifungal Properties : Research on triazole derivatives indicated that compounds with propylthio substitutions exhibited increased antifungal activity against Candida species compared to their non-substituted counterparts.
- Cytotoxicity Testing : Several synthesized triazole compounds were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing varying degrees of cytotoxicity which could be attributed to structural modifications similar to those in the target compound.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2S/c1-3-9-30-21-26-25-19(27(21)16-6-4-5-14(2)10-16)12-24-20(28)13-29-18-8-7-15(22)11-17(18)23/h4-8,10-11H,3,9,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSLOLNIICTQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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